1-(2-Bromo-5-hydroxypyridin-3-yl)ethan-1-one
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Overview
Description
1-(2-Bromo-5-hydroxypyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-hydroxypyridin-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 5-hydroxypyridin-3-yl ethanone. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-hydroxypyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols in the presence of a base.
Major Products:
Oxidation: Formation of 1-(2-bromo-5-oxopyridin-3-yl)ethan-1-one.
Reduction: Formation of 1-(2-hydroxy-5-hydroxypyridin-3-yl)ethan-1-one.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-5-hydroxypyridin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-hydroxypyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Bromo-5-hydroxyphenyl)ethan-1-one: Similar structure but with a phenyl ring instead of a pyridine ring.
2-Bromo-1-(pyridin-3-yl)ethan-1-one: Similar structure but without the hydroxyl group.
1-(6-Bromopyridin-3-yl)ethan-1-one: Similar structure but with bromine at a different position on the pyridine ring.
Uniqueness: 1-(2-Bromo-5-hydroxypyridin-3-yl)ethan-1-one is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H6BrNO2 |
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Molecular Weight |
216.03 g/mol |
IUPAC Name |
1-(2-bromo-5-hydroxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)6-2-5(11)3-9-7(6)8/h2-3,11H,1H3 |
InChI Key |
IDHHEGIGVJJMOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)O)Br |
Origin of Product |
United States |
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